molecular formula C12H17NO6 B104319 4-Aminophenyl-alpha-D-glucopyranoside CAS No. 31302-52-0

4-Aminophenyl-alpha-D-glucopyranoside

Cat. No.: B104319
CAS No.: 31302-52-0
M. Wt: 271.27 g/mol
InChI Key: MIAKOEWBCMPCQR-IIRVCBMXSA-N
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Description

P-Aminophenyl-Alpha-D-Galactopyranoside: is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. P-Aminophenyl-Alpha-D-Galactopyranoside is used primarily as a substrate in biochemical assays, particularly for the detection and quantification of β-galactosidase activity .

Mechanism of Action

Target of Action

The primary target of 4-Aminophenyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .

Mode of Action

This compound interacts with α-glucosidase as a substrate . The enzyme catalyzes the hydrolysis of this compound into 4-aminobenzene and α-D-glucopyranoside . This interaction and the resulting changes can be detected using a colorimetric method, which is based on the specific recognition between 1,4-phenylenediboronic acid (PDBA) and this compound .

Biochemical Pathways

The hydrolysis of this compound by α-glucosidase is part of the broader carbohydrate digestion pathway . The product of this reaction, α-D-glucopyranoside, can further undergo metabolic processes in the body .

Pharmacokinetics

As a substrate of α-glucosidase, it is expected to be metabolized in the digestive system where the enzyme is primarily located .

Result of Action

The hydrolysis of this compound by α-glucosidase results in the production of 4-aminobenzene and α-D-glucopyranoside . This reaction can be used for the assay of α-glucosidase activity and the screening of its inhibitors .

Action Environment

The action of this compound is influenced by the environment in which α-glucosidase is active, primarily the digestive system . Factors such as pH and the presence of other compounds can potentially affect the enzyme’s activity and, consequently, the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of P-Aminophenyl-Alpha-D-Galactopyranoside typically involves the glycosylation of a phenolic compound with a galactose derivative. One common method is the reaction of p-aminophenol with a protected galactose derivative under acidic conditions, followed by deprotection to yield the desired product .

Industrial Production Methods: : Industrial production of P-Aminophenyl-Alpha-D-Galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: : P-Aminophenyl-Alpha-D-Galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

P-Aminophenyl-Alpha-D-Galactopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and inhibition.

    Biology: Employed in the detection and quantification of β-galactosidase activity in various biological samples.

    Medicine: Utilized in diagnostic assays for the detection of certain diseases and conditions.

    Industry: Applied in the development of biosensors and other analytical devices.

Comparison with Similar Compounds

Similar Compounds

    P-Nitrophenyl-Alpha-D-Galactopyranoside: Another phenolic glycoside used as a substrate for β-galactosidase assays.

    O-Nitrophenyl-Beta-D-Galactopyranoside: Commonly used in colorimetric assays for β-galactosidase activity.

    4-Nitrophenyl-Alpha-D-Glucopyranoside: Used as a substrate for α-glucosidase assays.

Uniqueness: : P-Aminophenyl-Alpha-D-Galactopyranoside is unique due to its amino group, which allows for additional chemical modifications and applications. This makes it a versatile compound for various biochemical and analytical applications .

Properties

CAS No.

31302-52-0

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1

InChI Key

MIAKOEWBCMPCQR-IIRVCBMXSA-N

SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

p-Aminophenyl α-D-Glucopyranoside

Origin of Product

United States

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